methyl 2-(5-amino-2-methylphenoxy)propanoate
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Overview
Description
Methyl 2-(5-amino-2-methylphenoxy)propanoate is an organic compound with the molecular formula C11H15NO3 It is a derivative of phenoxypropanoate, characterized by the presence of an amino group and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-amino-2-methylphenoxy)propanoate typically involves the reaction of 5-amino-2-methylphenol with methyl 2-bromopropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-amino-2-methylphenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenoxy group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 2-(5-amino-2-methylphenoxy)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(5-amino-2-methylphenoxy)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The phenoxy group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-amino-2-methylphenoxy)propanoate
- Methyl 2-(5-amino-3-methylphenoxy)propanoate
- Methyl 2-(5-amino-2-ethylphenoxy)propanoate
Uniqueness
Methyl 2-(5-amino-2-methylphenoxy)propanoate is unique due to the specific positioning of the amino and methyl groups on the phenyl ring. This unique structure influences its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
128186-37-8 |
---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.2 |
Purity |
95 |
Origin of Product |
United States |
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